molecular formula C18H38OSSn B12674071 1,3,2-Oxathiastannolane, 2,2-dioctyl- CAS No. 10310-50-6

1,3,2-Oxathiastannolane, 2,2-dioctyl-

Katalognummer: B12674071
CAS-Nummer: 10310-50-6
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: KJYRSLFSCKNLQB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Oxathiastannolane, 2,2-dioctyl- is a chemical compound with the molecular formula C18H36O2SSn. It is also known by other names such as 2,2-dioctyl-1,3,2-oxathiastannolan-5-one and dioctyltin mercaptoacetate . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Oxathiastannolane, 2,2-dioctyl- typically involves the reaction of dioctyltin oxide with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dioctyltin oxide+Thioglycolic acid1,3,2-Oxathiastannolane, 2,2-dioctyl-\text{Dioctyltin oxide} + \text{Thioglycolic acid} \rightarrow \text{1,3,2-Oxathiastannolane, 2,2-dioctyl-} Dioctyltin oxide+Thioglycolic acid→1,3,2-Oxathiastannolane, 2,2-dioctyl-

Industrial Production Methods

In industrial settings, the production of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves large-scale reactions using similar reagents. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,2-Oxathiastannolane, 2,2-dioctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds .

Wissenschaftliche Forschungsanwendungen

1,3,2-Oxathiastannolane, 2,2-dioctyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dioctyltin mercaptoacetate
  • Dioctyltin-O,S-thioglycollate
  • 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-

Uniqueness

1,3,2-Oxathiastannolane, 2,2-dioctyl- is unique due to its specific structure and properties. It has a distinct oxathiastannolane ring, which imparts unique reactivity and stability compared to other organotin compounds. This makes it valuable in various applications, particularly in catalysis and material science.

Eigenschaften

CAS-Nummer

10310-50-6

Molekularformel

C18H38OSSn

Molekulargewicht

421.3 g/mol

IUPAC-Name

2,2-dioctyl-1,3,2-oxathiastannolane

InChI

InChI=1S/2C8H17.C2H5OS.Sn/c2*1-3-5-7-8-6-4-2;3-1-2-4;/h2*1,3-8H2,2H3;4H,1-2H2;/q;;-1;+2/p-1

InChI-Schlüssel

KJYRSLFSCKNLQB-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCC[Sn]1(OCCS1)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.